

(6-Methylpyridin-3-yl)methanamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (6-Methylpyridin-3-yl)methanamine

Cat. No.: B041620

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(6-Methylpyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a methyl-substituted pyridine ring and a primary aminomethyl group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide offers an in-depth overview of its chemical properties, synthesis, and potential biological applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

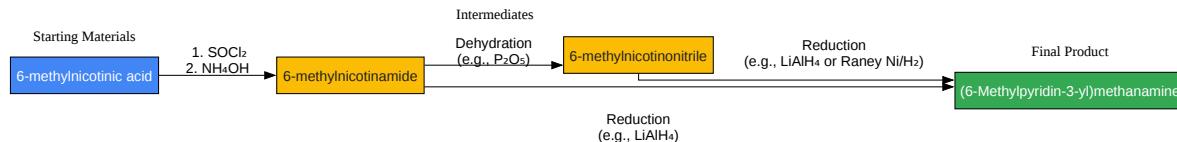
(6-Methylpyridin-3-yl)methanamine is a primary amine with the chemical formula C₇H₁₀N₂. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value
IUPAC Name	(6-Methylpyridin-3-yl)methanamine
Synonyms	3-Aminomethyl-6-methylpyridine, 5-(Aminomethyl)-2-methylpyridine
CAS Number	56622-54-9
Molecular Formula	C ₇ H ₁₀ N ₂
Molecular Weight	122.17 g/mol
Appearance	Not specified in available literature
Boiling Point	Not specified in available literature
Melting Point	Not specified in available literature
Solubility	Not specified in available literature
SMILES	CC1=NC=C(C=C1)CN
InChI	InChI=1S/C7H10N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4,8H2,1H3

Synthesis of (6-Methylpyridin-3-yl)methanamine

While specific, detailed experimental protocols for the direct synthesis of **(6-Methylpyridin-3-yl)methanamine** are not extensively reported in publicly available literature, plausible synthetic routes can be devised based on established chemical transformations for analogous compounds. The two primary retrosynthetic approaches involve the reduction of a nitrile (6-methylnicotinonitrile) or an amide (6-methylnicotinamide).

Synthetic Workflow



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Caption: Plausible synthetic routes to **(6-Methylpyridin-3-yl)methanamine**.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps. Researchers should optimize these procedures for their specific laboratory conditions and scale.

Protocol 1: Synthesis of (6-Methylpyridin-3-yl)methanamine from 6-Methylnicotinonitrile via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.

Materials:

- 6-methylnicotinonitrile
- Raney® Nickel (activated)
- Ethanol (anhydrous)
- Ammonia (optional, to suppress secondary amine formation)
- Hydrogen gas
- Parr hydrogenation apparatus or similar high-pressure reactor

- Filtration apparatus (e.g., Celite® pad)

Procedure:

- In a suitable high-pressure reactor vessel, add 6-methylnicotinonitrile and anhydrous ethanol.
- Carefully add a catalytic amount of activated Raney® Nickel slurry under an inert atmosphere. If desired, the ethanol can be saturated with ammonia to minimize the formation of secondary amine byproducts.
- Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
- Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
- Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude **(6-Methylpyridin-3-yl)methanamine**.
- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of **(6-Methylpyridin-3-yl)methanamine** from 6-Methylnicotinamide via Lithium Aluminum Hydride Reduction

This protocol details the reduction of the amide functionality to a primary amine using a powerful reducing agent.

Materials:

- 6-methylnicotinamide
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Dry diethyl ether
- Sodium sulfate (anhydrous)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.
- In a separate flask, dissolve 6-methylnicotinamide in anhydrous THF.
- Slowly add the solution of 6-methylnicotinamide to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Monitor the reaction progress by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

- Stir the resulting granular precipitate at room temperature for 30 minutes.
- Filter the precipitate and wash it thoroughly with THF and diethyl ether.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(6-Methylpyridin-3-yl)methanamine**.
- Purify the product by vacuum distillation or column chromatography.

Potential Biological Applications and Experimental Evaluation

While specific biological activity data for **(6-Methylpyridin-3-yl)methanamine** is scarce in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly as a scaffold for developing ligands for central nervous system (CNS) targets and as a fragment in the design of kinase inhibitors.

CNS Ligands

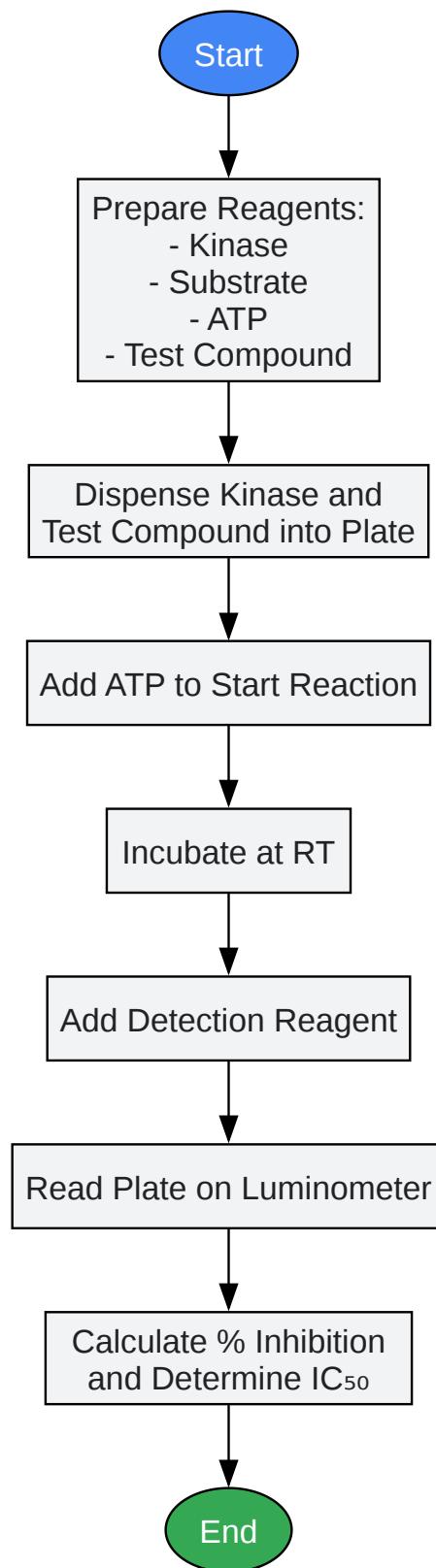
The aminomethylpyridine moiety is a common pharmacophore in molecules targeting neurotransmitter receptors and transporters. The primary amine can act as a key interaction point with acidic residues in receptor binding pockets.

Kinase Inhibitors

The pyridine ring can serve as a hinge-binding motif in the ATP-binding site of various kinases. The aminomethyl group provides a vector for further chemical elaboration to improve potency and selectivity. Derivatives of similar aminomethyl pyridine scaffolds have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following is a generalized workflow for evaluating the inhibitory activity of **(6-Methylpyridin-3-yl)methanamine** or its derivatives against a specific protein kinase.



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Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against a target kinase.

Materials:

- Purified recombinant target kinase
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Kinase assay buffer
- **(6-Methylpyridin-3-yl)methanamine** or its derivative (test compound)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Multi-well assay plates (e.g., 384-well)
- Luminometer

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient.
- Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
- Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near its K_m for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

- **Detection:** Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:** The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

(6-Methylpyridin-3-yl)methanamine is a valuable chemical entity with significant potential for the development of novel therapeutics. Its straightforward synthesis from readily available starting materials and its versatile chemical handles make it an attractive scaffold for medicinal chemists. Further investigation into its biological activities, particularly in the areas of CNS disorders and oncology, is warranted to fully explore its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on studies involving this promising compound.

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